Cas no 2248883-22-7 (2-{1',2'-dihydrospirocyclopentane-1,3'-indole-1'-yl}ethane-1-sulfonyl fluoride)

2-{1',2'-ジヒドロスピロシクロペンタン-1,3'-インドール-1'-イル}エタン-1-スルホニルフルオリドは、選択的なスルホニルフルオリド基を有する有機化合物です。その特異的な構造により、プロテアーゼ阻害剤や共有結合性標的分子としての応用が期待されています。スルホニルフルオリド基は生体分子との高い反応性を示し、安定性に優れるため、化学生物学的研究や創薬分野での利用が可能です。スピロ環構造が立体障害を生じさせることで、標的タンパク質との特異的相互作用が強化される点が特徴です。有機合成中間体としても有用であり、官能基の多様性を活かした誘導体設計が行えます。

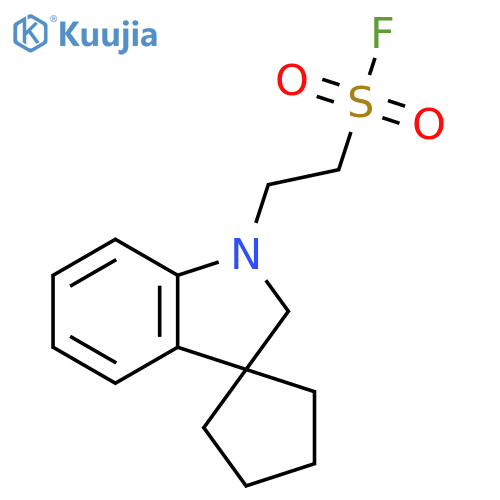

2248883-22-7 structure

商品名:2-{1',2'-dihydrospirocyclopentane-1,3'-indole-1'-yl}ethane-1-sulfonyl fluoride

2-{1',2'-dihydrospirocyclopentane-1,3'-indole-1'-yl}ethane-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- EN300-26606750

- Z2855073517

- 2-{1',2'-dihydrospiro[cyclopentane-1,3'-indole]-1'-yl}ethane-1-sulfonyl fluoride

- 2248883-22-7

- Spiro[cyclopentane-1,3′-[3H]indole]-1′(2′H)-ethanesulfonyl fluoride

- 2-{1',2'-dihydrospirocyclopentane-1,3'-indole-1'-yl}ethane-1-sulfonyl fluoride

-

- インチ: 1S/C14H18FNO2S/c15-19(17,18)10-9-16-11-14(7-3-4-8-14)12-5-1-2-6-13(12)16/h1-2,5-6H,3-4,7-11H2

- InChIKey: GCBGAXWKXYPDFW-UHFFFAOYSA-N

- ほほえんだ: C12(C3=C(N(CCS(F)(=O)=O)C1)C=CC=C3)CCCC2

計算された属性

- せいみつぶんしりょう: 283.10422815g/mol

- どういたいしつりょう: 283.10422815g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 425

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 45.8Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

- 密度みつど: 1.31±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 440.0±38.0 °C(Predicted)

- 酸性度係数(pKa): 4.63±0.20(Predicted)

2-{1',2'-dihydrospirocyclopentane-1,3'-indole-1'-yl}ethane-1-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26606750-0.05g |

2-{1',2'-dihydrospiro[cyclopentane-1,3'-indole]-1'-yl}ethane-1-sulfonyl fluoride |

2248883-22-7 | 95.0% | 0.05g |

$212.0 | 2025-03-20 |

2-{1',2'-dihydrospirocyclopentane-1,3'-indole-1'-yl}ethane-1-sulfonyl fluoride 関連文献

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

2248883-22-7 (2-{1',2'-dihydrospirocyclopentane-1,3'-indole-1'-yl}ethane-1-sulfonyl fluoride) 関連製品

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量